molecular formula C13H8N4O3 B12555117 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B12555117
M. Wt: 268.23 g/mol
InChI Key: DWGLKJMGYJPVOU-UHFFFAOYSA-N
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Description

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that contains both an oxadiazole ring and a pyridine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound is known for its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

    Cyclization: Dehydrating agents (e.g., phosphorus oxychloride).

Major Products

    Reduction: 3-[5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl]pyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

    3-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    3-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-2-yl]pyridine: Similar structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its specific substitution pattern and the presence of both an oxadiazole and a pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-5-1-3-9(7-11)12-15-16-13(20-12)10-4-2-6-14-8-10/h1-8H

InChI Key

DWGLKJMGYJPVOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

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